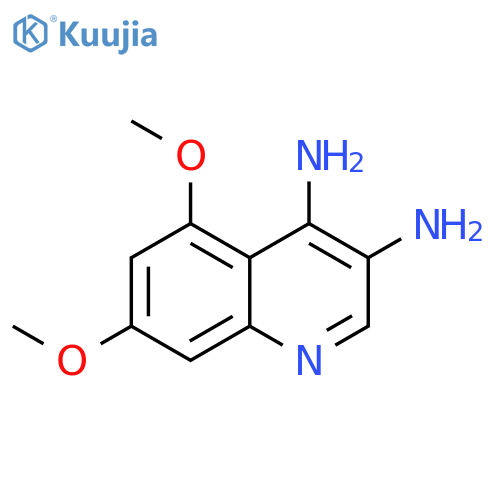Cas no 2137807-78-2 (3,4-Quinolinediamine, 5,7-dimethoxy-)

2137807-78-2 structure
商品名:3,4-Quinolinediamine, 5,7-dimethoxy-
CAS番号:2137807-78-2
MF:C11H13N3O2
メガワット:219.239822149277
CID:5268781
3,4-Quinolinediamine, 5,7-dimethoxy- 化学的及び物理的性質
名前と識別子
-
- 3,4-Quinolinediamine, 5,7-dimethoxy-
-
- インチ: 1S/C11H13N3O2/c1-15-6-3-8-10(9(4-6)16-2)11(13)7(12)5-14-8/h3-5H,12H2,1-2H3,(H2,13,14)
- InChIKey: QHKGILDAAIIWQW-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=C(OC)C=C(OC)C=2)C(N)=C(N)C=1
3,4-Quinolinediamine, 5,7-dimethoxy- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361837-1.0g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 1.0g |
$743.0 | 2025-03-18 | |
| Enamine | EN300-361837-10.0g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 10.0g |
$3191.0 | 2025-03-18 | |
| Enamine | EN300-361837-0.05g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 0.05g |
$624.0 | 2025-03-18 | |
| Enamine | EN300-361837-0.5g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-361837-0.1g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 0.1g |
$653.0 | 2025-03-18 | |
| Enamine | EN300-361837-0.25g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 0.25g |
$683.0 | 2025-03-18 | |
| Enamine | EN300-361837-2.5g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 2.5g |
$1454.0 | 2025-03-18 | |
| Enamine | EN300-361837-5.0g |
5,7-dimethoxyquinoline-3,4-diamine |
2137807-78-2 | 95.0% | 5.0g |
$2152.0 | 2025-03-18 |
3,4-Quinolinediamine, 5,7-dimethoxy- 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
-
5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
2137807-78-2 (3,4-Quinolinediamine, 5,7-dimethoxy-) 関連製品
- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
